4-Chloro-2-(chloromethyl)-5-methoxypyridine
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQTCHFBXWKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis Methods
Stepwise Chlorination-Methoxylation Approach
The most widely documented laboratory method involves a two-step sequence: methoxylation of a hydroxylated precursor followed by chlorination of the methyl group.
Methoxylation of 4-Chloro-2-methyl-5-hydroxypyridine
The process begins with the O-methylation of 4-chloro-2-methyl-5-hydroxypyridine using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 6–8 hours.
$$
\text{4-Chloro-2-methyl-5-hydroxypyridine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-Chloro-5-methoxy-2-methylpyridine}
$$
Key Parameters :
Chlorination of the Methyl Group
The intermediate 4-chloro-5-methoxy-2-methylpyridine undergoes radical chlorination using chlorine gas (Cl₂) under ultraviolet (UV) light irradiation. The reaction is carried out in carbon tetrachloride (CCl₄) at 60–65°C, yielding the target compound.
$$
\text{4-Chloro-5-methoxy-2-methylpyridine} + \text{Cl₂} \xrightarrow{\text{UV, CCl₄}} \text{4-Chloro-2-(chloromethyl)-5-methoxypyridine}
$$
Optimization Insights :
- Excess chlorine gas (1.5–2.0 equivalents) ensures complete conversion.
- UV light initiates radical chain propagation, enhancing reaction efficiency.
Table 1: Laboratory-Scale Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃ | DMF | 60–80°C | 85–90% |
| Chlorination | Cl₂, UV light | CCl₄ | 60–65°C | 75–80% |
Direct Functionalization of Pyridine Precursors
Alternative routes involve direct functionalization of pre-substituted pyridine cores. For example, 2-chloromethyl-5-methoxypyridine may undergo electrophilic aromatic substitution at the 4-position using chlorine donors like sulfuryl chloride (SO₂Cl₂). However, this method faces challenges in regioselectivity, often requiring directing groups or catalysts to favor the 4-position.
Industrial Production Techniques
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. The chlorination-methoxylation approach is adapted for continuous-flow reactors to enhance throughput.
Continuous-Flow Chlorination
In large-scale production, chlorine gas is introduced into a continuous-flow system containing 4-chloro-5-methoxy-2-methylpyridine dissolved in CCl₄. The mixture passes through UV-irradiated chambers maintained at 65°C, ensuring consistent radical initiation.
Advantages :
- Throughput : 50–100 kg/hour
- Purity : >98% (HPLC)
- Waste Reduction : CCl₄ is recycled via distillation.
Solvent and Catalyst Recovery
Industrial plants employ fractional distillation to recover CCl₄ and unreacted intermediates, reducing raw material costs by 30–40%.
Optimization of Reaction Conditions
Temperature and Catalysis
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 4.52 (s, 2H, CH₂Cl), δ 3.89 (s, 3H, OCH₃), δ 8.21 (s, 1H, pyridine-H).
- Mass Spectrometry : Molecular ion peak at m/z 192.04 (M⁺), with fragments at m/z 157 (M⁺-Cl) and 121 (M⁺-CH₂Cl).
Table 2: Analytical Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 4.52 (CH₂Cl), δ 3.89 (OCH₃) |
| GC-MS | m/z 192.04 (M⁺) |
| HPLC Purity | 98.5% (C18 column, acetonitrile/H₂O) |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Throughput | 5–10 g/day | 50–100 kg/hour |
| Solvent Recovery | Limited | 95% Efficiency |
| Purity | 95–98% | >98% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methoxy group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom at the 4-position can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Hydrogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
4-Chloro-2-(chloromethyl)-5-methoxypyridine serves as a crucial building block in organic synthesis. It facilitates the creation of more complex organic molecules and heterocycles through various chemical reactions:
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or acids, while reduction processes can remove chlorine atoms, yielding less substituted derivatives.
Biology
The compound exhibits potential biological activities:
- Antimicrobial Properties: Preliminary studies indicate significant efficacy against various microbial strains, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Effects: Research shows that it may modulate inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties using an in vitro model induced by lipopolysaccharides (LPS). The results demonstrated that the compound significantly reduced pro-inflammatory cytokine production:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| CCMP (10 µM) | 75 | 100 |
| CCMP (50 µM) | 30 | 50 |
These findings suggest that the compound may effectively modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers and Substitution Patterns
Key Observations :
- Positional Isomerism : The presence of substituents at positions 2, 4, and 5 (vs. 2, 3, and 5) significantly alters steric and electronic profiles. For example, replacing the 4-Cl with a 5-Cl (as in 5-Chloro-2-(chloromethyl)-3-fluoropyridine) increases electronegativity but reduces steric bulk .
- Functional Group Variation: Substituting chloromethyl (-CH₂Cl) with amino (-NH₂) (e.g., 4-Chloro-5-methoxypyridin-2-amine) enhances polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .
Physicochemical Properties
Table 2: Comparison of Physical and Spectral Properties
Key Observations :
- Lipophilicity : The benzyloxy group in 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine increases log P (3.5 vs. 2.1), enhancing membrane permeability but reducing aqueous solubility .
- Spectroscopy: Amino-substituted derivatives (e.g., 2-Amino-5-chloropyridine) exhibit distinct N-H stretches in IR and downfield shifts in ¹H NMR due to electron-withdrawing Cl .
Biological Activity
4-Chloro-2-(chloromethyl)-5-methoxypyridine is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and a methoxy group at the 5-position of the pyridine ring. The synthesis typically involves reactions starting from kojic acid or similar precursors, leading to the formation of this complex structure through multiple steps involving chlorination and methylation reactions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both gram-positive and gram-negative bacteria. In particular, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. It was found to exhibit selective cytotoxicity, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Notably, the compound demonstrated lower toxicity towards normal cell lines compared to cancerous ones, suggesting a potential therapeutic window for further development .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial protein synthesis or disrupt cellular membranes, leading to cell death. Additionally, its ability to form reactive intermediates could contribute to its antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine compounds found that those with chloromethyl substitutions showed enhanced activity against resistant bacterial strains. The study highlighted the potential of modifying existing compounds to improve efficacy against pathogens .
- Cytotoxicity in Cancer Models : In vitro studies reported that this compound led to significant apoptosis in breast cancer cell lines while sparing normal fibroblast cells. This selectivity presents an opportunity for developing targeted cancer therapies .
Q & A
Basic: What are the optimal synthesis routes for 4-Chloro-2-(chloromethyl)-5-methoxypyridine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves halogenation and functionalization of pyridine precursors. Key factors include:
- Reagent Selection : Chlorinating agents (e.g., POCl₃, SOCl₂) are critical for introducing chloro substituents. For the chloromethyl group, reagents like chloromethyl methyl ether (MOMCl) or direct alkylation may be employed .
- Temperature Control : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation. Lower temperatures (<60°C) may reduce side reactions but slow kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency, while ethers (THF) are preferred for sensitive intermediates .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity, with yields reported between 50–75% depending on stepwise optimization .
Basic: How can researchers characterize the structural features of this compound?
Methodological Answer:
Structural elucidation requires a combination of techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Determines molecular conformation and bond angles. For example, the pyridine ring’s planarity and dihedral angles between substituents can be quantified .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 206.01 for C₇H₇Cl₂NO) and fragmentation patterns .
Advanced: What methodologies are recommended for analyzing the biological activity of this compound?
Methodological Answer:
To study biological interactions:
- Enzyme Inhibition Assays :
- Kinetic Studies : Monitor IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). The chloromethyl group may act as an electrophile, forming covalent adducts with catalytic residues .
- Docking Simulations : Use software like AutoDock to predict binding modes to targets such as cytochrome P450 isoforms .
- Cellular Uptake Studies :
- Fluorescent Tagging : Conjugate with BODIPY derivatives to track intracellular localization via confocal microscopy .
Advanced: How can researchers resolve contradictions in reported reactivity data during cross-coupling reactions?
Methodological Answer:
Contradictions in Suzuki-Miyaura coupling efficiency (e.g., variable yields with arylboronic acids) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the pyridine ring may deactivate the catalyst. Use Pd(OAc)₂ with SPhos ligand to enhance turnover .
- Base Optimization : K₂CO₃ or Cs₂CO₃ in dioxane/water mixtures (3:1) improves solubility of intermediates, reducing side reactions .
- Reaction Monitoring : Employ LC-MS to detect intermediates and adjust reaction time (typically 12–24 hrs at 80°C) .
Advanced: How do variations in synthetic protocols lead to discrepancies in purity and biological activity data?
Methodological Answer:
Discrepancies often stem from:
- Impurity Profiles : Residual solvents (DMF, THF) or unreacted intermediates (e.g., methoxy precursors) can skew bioassay results. Use preparative HPLC (>95% purity) and quantify impurities via GC-MS .
- Crystallinity Differences : Amorphous vs. crystalline forms (confirmed via XRD) may alter solubility and bioavailability. Recrystallize from hexane/ethyl acetate to standardize physical forms .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the chloromethyl group. Desiccants (silica gel) minimize moisture uptake .
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays or dichloromethane for synthetic applications. Avoid aqueous buffers with pH >7 to prevent degradation .
- Safety : Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
